17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione
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Overview
Description
17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione is a synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is characterized by its unique molecular structure, which includes an epoxy group and multiple hydroxyl groups, contributing to its potent biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. One common method involves the epoxidation of a suitable steroid intermediate, followed by hydroxylation and methylation reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired transformations .
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors, where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the epoxy group to a diol, using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Scientific Research Applications
17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex steroid derivatives.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Employed in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes involved in inflammatory and immune responses. This interaction results in the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity. The molecular targets include various transcription factors and signaling pathways that regulate inflammation and immune function .
Comparison with Similar Compounds
Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Betamethasone: Known for its strong glucocorticoid activity and used in similar therapeutic applications.
Prednisolone: A widely used corticosteroid with a slightly different molecular structure but similar pharmacological effects.
Uniqueness: 17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione is unique due to its specific epoxy group and the presence of multiple hydroxyl groups, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. These structural features enhance its binding affinity to glucocorticoid receptors and its overall therapeutic efficacy .
Properties
IUPAC Name |
14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDXNHBVYAMODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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